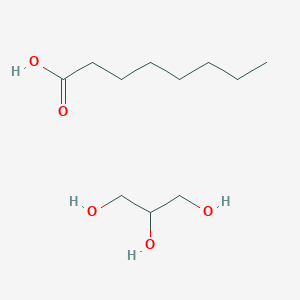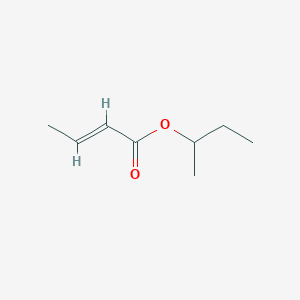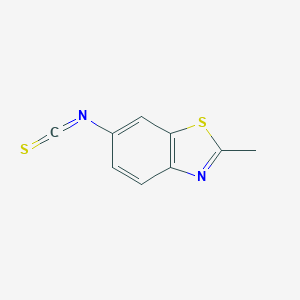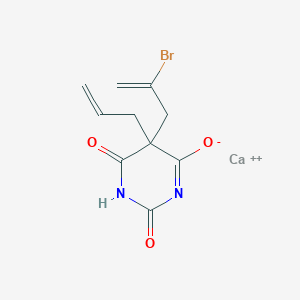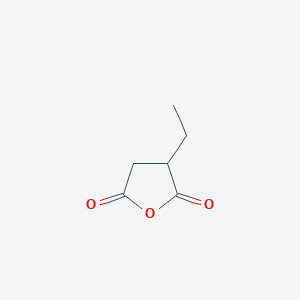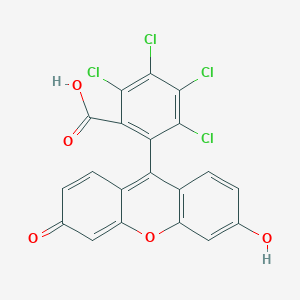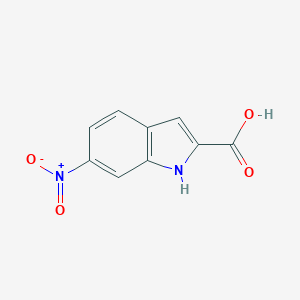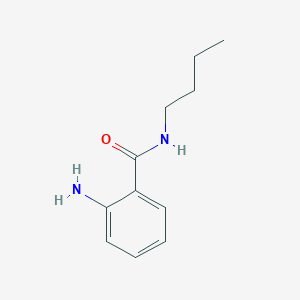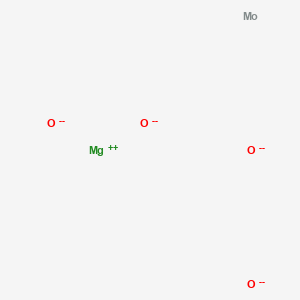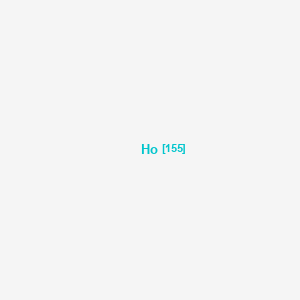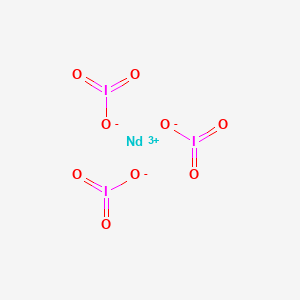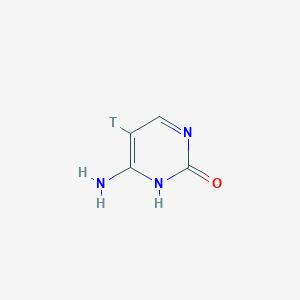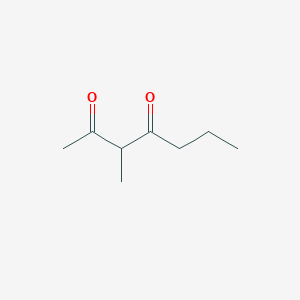
3-Methylheptane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylheptane-2,4-dione, also known as diacetyl, is a yellowish-green liquid with a buttery odor. It is a natural byproduct of fermentation and is commonly used as a flavoring agent in food products such as popcorn, butter, and dairy products. In recent years, 3-Methylheptane-2,4-dione has gained attention in the scientific community for its potential applications in research and development.
Wirkmechanismus
The exact mechanism of action of 3-Methylheptane-2,4-dione is not fully understood. However, it is believed to act as a ligand for certain receptors in the brain, which may be involved in the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
3-Methylheptane-2,4-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain, which may be responsible for its mood-enhancing effects. It has also been shown to have antioxidant properties, which may be beneficial for protecting against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methylheptane-2,4-dione in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is that it may not be suitable for all research applications, as its effects may vary depending on the species being studied.
Zukünftige Richtungen
There are many potential future directions for research on 3-Methylheptane-2,4-dione. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, 3-Methylheptane-2,4-dione may also have applications in the food industry, such as in the development of new flavoring agents.
Synthesemethoden
3-Methylheptane-2,4-dione is synthesized by the condensation of two molecules of acetyl-CoA. This reaction is catalyzed by the enzyme 3-Methylheptane-2,4-dione synthase, which is found in a variety of microorganisms.
Wissenschaftliche Forschungsanwendungen
3-Methylheptane-2,4-dione has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of protein aggregation, as a substrate for enzyme assays, and as a flavoring agent in sensory studies. It has also been used as a marker for bacterial contamination in food products.
Eigenschaften
CAS-Nummer |
13152-54-0 |
|---|---|
Produktname |
3-Methylheptane-2,4-dione |
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
3-methylheptane-2,4-dione |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(10)6(2)7(3)9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
UQOOCVASVGYQCY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(C)C(=O)C |
Kanonische SMILES |
CCCC(=O)C(C)C(=O)C |
Synonyme |
3-Methyl-2,4-heptanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



